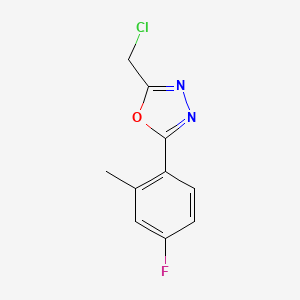![molecular formula C13H12N4 B13347593 5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline](/img/structure/B13347593.png)
5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core fused with a methylaniline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde with malononitrile and enolizable C–H activated acidic compounds in the presence of sodium carbonate . This method provides mild reaction conditions and moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalyst-free conditions is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitubercular agent.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. For instance, as a cyclooxygenase-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound may also interact with other cellular targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with similar synthetic routes and applications.
Uniqueness
5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a cyclooxygenase-2 inhibitor and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C13H12N4 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-imidazo[1,2-a]pyrimidin-2-yl-2-methylaniline |
InChI |
InChI=1S/C13H12N4/c1-9-3-4-10(7-11(9)14)12-8-17-6-2-5-15-13(17)16-12/h2-8H,14H2,1H3 |
InChI Key |
BBYBWJPSOJQOHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


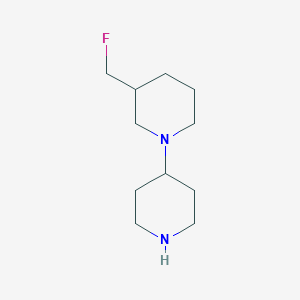
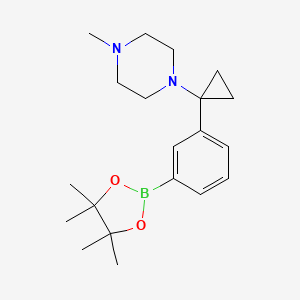
![cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride](/img/structure/B13347545.png)
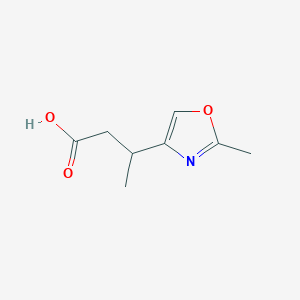
![2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol](/img/structure/B13347573.png)
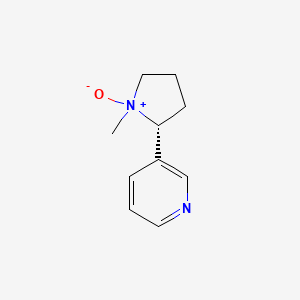



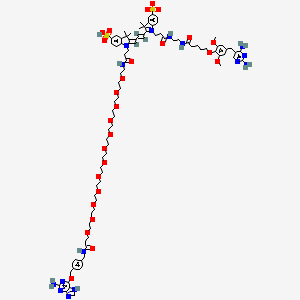


![2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)
